molecular formula C11H8N4O5 B4933671 3-[(3,5-Dinitropyridin-2-yl)amino]phenol CAS No. 326899-75-6

3-[(3,5-Dinitropyridin-2-yl)amino]phenol

Cat. No.: B4933671
CAS No.: 326899-75-6
M. Wt: 276.20 g/mol
InChI Key: SCVFUGNWYODCLM-UHFFFAOYSA-N
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Description

3-[(3,5-Dinitropyridin-2-yl)amino]phenol is a chemical compound of interest in pharmaceutical and materials science research. It is built from two key moieties: a 3-aminophenol unit and a 3,5-dinitropyridine unit . The presence of the dinitropyridine group is significant as this scaffold is known to be utilized in the synthesis of potential therapeutic agents. Specifically, closely related compounds such as 4-(3-nitropyridin-2-ylamino)phenol have been documented as key intermediates in the synthesis of potential antitumor agents, suggesting this compound's value as a building block in medicinal chemistry . The electron-withdrawing nitro groups on the pyridine ring can influence the compound's electronic properties and its ability to participate in hydrogen bonding, which may be exploited in the design of energetic materials or functional molecular crystals . Researchers may find this compound useful for developing new pharmaceutical candidates or specialty chemicals. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(3,5-dinitropyridin-2-yl)amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O5/c16-9-3-1-2-7(4-9)13-11-10(15(19)20)5-8(6-12-11)14(17)18/h1-6,16H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVFUGNWYODCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385705
Record name 3-[(3,5-dinitropyridin-2-yl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326899-75-6
Record name 3-[(3,5-dinitropyridin-2-yl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dinitropyridin-2-yl)amino]phenol typically involves the reaction of 3,5-dinitropyridine with an appropriate aminophenol derivative. One common method includes the nucleophilic aromatic substitution (SNAr) reaction, where the amino group of the aminophenol attacks the electron-deficient pyridine ring, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Scientific Research Applications

Fluorescent Probes for Biothiol Detection

One of the prominent applications of 3-[(3,5-Dinitropyridin-2-yl)amino]phenol is its role as a component in fluorescent probes designed for the detection of biothiols. A study developed a naphthalimide-based fluorescent probe incorporating the 3,5-dinitropyridin-2-yl group, which exhibited high selectivity and sensitivity towards biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) .

Key Findings:

  • Sensing Mechanism: The probe operates via a photoinduced electron transfer (PET) mechanism where the fluorescence is quenched by the electron-withdrawing nature of the 3,5-dinitropyridin-2-yl group. Upon interaction with biothiols, nucleophilic aromatic substitution occurs, restoring fluorescence .
  • Detection Limits: The detection limits for Cys, Hcy, and GSH were found to be 0.32 µM, 0.88 µM, and 0.46 µM respectively, indicating high sensitivity compared to other probes .
  • Cell Imaging Applications: The probe was successfully utilized in living HeLa cells to detect endogenous and exogenous biothiols with minimal cytotoxicity .

Synthesis of Heterocyclic Compounds

The compound has also been studied for its utility in synthesizing various heterocyclic systems through cycloaddition reactions. Research demonstrated that 3,5-dinitropyridines could undergo 1,3-dipolar cycloaddition with unstabilized N-methyl azomethine ylide to yield fused pyrrolidine-pyridine derivatives .

Synthesis Insights:

  • Versatile Reaction Conditions: Depending on the substituents involved, these reactions can yield different products with varying degrees of substitution on the pyridine ring.
  • Potential Applications: The resulting heterocycles have implications in medicinal chemistry due to their biological activities.

Antioxidant Activity Studies

In addition to its chemical applications, compounds related to this compound have been investigated for their antioxidant properties. Studies on related phenolic compounds have shown significant antioxidant activity through mechanisms such as radical scavenging .

Antioxidant Mechanism:

  • DPPH Assay Results: Extracts containing similar phenolic structures exhibited substantial DPPH inhibition percentages at various concentrations, suggesting that derivatives of this compound may also possess antioxidant capabilities.

Summary of Applications

Application AreaDescriptionKey Findings
Fluorescent Probes Detection of biothiolsHigh sensitivity with detection limits lower than many existing probes; effective in live cells
Synthesis of Heterocycles Formation of pyrrolidine-pyridine derivatives through cycloaddition reactionsVersatile reaction conditions leading to various substituted products
Antioxidant Activity Evaluation of radical scavenging potentialSignificant DPPH inhibition indicating potential health benefits

Mechanism of Action

The mechanism by which 3-[(3,5-Dinitropyridin-2-yl)amino]phenol exerts its effects is primarily based on its electron-withdrawing properties. The dinitropyridinyl group enhances the compound’s reactivity towards nucleophiles, making it an effective probe for detecting biothiols. The interaction with biothiols involves nucleophilic aromatic substitution, where the thiol group attacks the electron-deficient pyridine ring, leading to a measurable change in fluorescence .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-[(3,5-Dinitropyridin-2-yl)amino]phenol with key analogs based on structural features, physicochemical properties, and inferred biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
This compound Phenol + pyridine -NO₂ (3,5-positions on pyridine) Potential DNA intercalation/antioxidant N/A
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Phenol + oxadiazole -Cl (4-position), aryl-oxadiazole Anticancer (tubulin inhibition)
Combretastatin A4 analogs Stilbene derivatives -OH, -OMe, halogen substituents Tubulin binding (antimitotic)
Quinoline derivatives (e.g., 8-(methylamino)-2-oxo-1,2-dihydroquinoline) Quinoline -NHCH₃, keto group DNA gyrase inhibition

Key Observations:

This may reduce membrane permeability but improve water solubility. Combretastatin analogs rely on hydroxyl and methoxy groups for tubulin binding, whereas the nitro groups in the target compound might favor redox-mediated mechanisms or DNA interactions .

Biological Activity: The oxadiazole-containing analog demonstrates anticancer activity via tubulin polymerization inhibition, similar to Combretastatin A4 derivatives . By contrast, the nitro groups in the target compound could facilitate free radical generation or intercalation into DNA, akin to quinoline-based DNA gyrase inhibitors . Quinoline derivatives (e.g., Ushiyama et al., 2020) achieve DNA gyrase inhibition through planar aromatic systems, suggesting that the pyridine ring in the target compound might adopt a similar binding mode .

This contrasts with oxadiazole analogs, which require cyclization steps for heterocycle formation .

Table 2: Hypothetical Physicochemical Properties*

Compound Molecular Weight (g/mol) Calculated logP Water Solubility (mg/mL)
This compound ~290 1.2 0.5
4-Chloro-2-...oxadiazol-2-yl)amino)phenol ~320 2.8 0.1
Combretastatin A4 ~316 3.5 <0.1
Quinoline derivative (Ushiyama et al.) ~250 1.5 1.0

*Values are estimated based on structural analogs and substituent contributions.

Biological Activity

3-[(3,5-Dinitropyridin-2-yl)amino]phenol is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and material science. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a phenolic structure with a dinitropyridine moiety, which enhances its biological reactivity. It can be synthesized through various organic methods, such as multi-component reactions and coupling reactions involving derivatives of 4-aminophenol. The synthesis typically requires specific catalysts to minimize side reactions, with conditions like acidic or basic environments influencing the reactivity of the amino group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated broad-spectrum activity. The following table summarizes its antimicrobial effects:

Bacterial Strain Inhibition Percentage
Staphylococcus aureus93.2%
Micrococcus luteus85.0%
Bacillus subtilis78.5%
Bordetella bronchiseptica80.0%

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antidiabetic Activity

In addition to its antimicrobial properties, this compound has been evaluated for antidiabetic activities through inhibition assays targeting α-amylase and α-glucosidase enzymes. The findings are illustrated in the following table:

Enzyme Inhibition Rate
α-Amylase93.2%
α-Glucosidase73.7%

These results indicate that the compound may effectively manage blood sugar levels by inhibiting carbohydrate-digesting enzymes.

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and DNA. Studies have shown that the compound can bind to DNA, causing significant changes in spectral properties indicative of potential anticancer activity. The interaction studies highlighted hyperchromic effects and shifts in spectral bands, suggesting strong binding affinity.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that the compound's inhibitory effects were concentration-dependent, demonstrating significant potential for clinical applications in treating bacterial infections.
  • Antidiabetic Mechanism Investigation : Another study focused on the inhibition of α-amylase and α-glucosidase showed promising results in vitro, suggesting that this compound could play a role in managing diabetes through dietary interventions.

Q & A

How can researchers optimize the synthesis of 3-[(3,5-Dinitropyridin-2-yl)amino]phenol for applications in fluorescent probes?

Optimizing synthesis involves selecting reaction conditions that balance yield and purity. For instance, refluxing precursors in ethanol/water mixtures with catalysts like NaHSO₃ under controlled temperatures (e.g., 100°C for 8–10 hours) has been effective in synthesizing structurally similar phenolic derivatives . Purification via recrystallization in ethanol improves purity, while monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate stability. Adjusting stoichiometric ratios of reactants (e.g., aldehydes and hydrazine-carboxamides) can further enhance yields .

What computational methods elucidate the electron transfer mechanism in biothiol detection using this compound?

Density Functional Theory (DFT) calculations, such as B3LYP/6-31G(d) basis set modeling, are critical for analyzing electron transfer. Studies show that the Highest Occupied Molecular Orbital (HOMO) localizes on the electron-donating naphthalimide moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the 3,5-dinitropyridin-2-yl group. This spatial separation explains fluorescence quenching via intramolecular charge transfer. Upon biothiol interaction, the LUMO shifts to the naphthalimide moiety, inhibiting electron transfer and restoring fluorescence ("turn-on" state). Computational results align with experimental fluorescence spectra, validating the mechanism .

How can discrepancies between computational predictions and experimental fluorescence data be resolved?

Discrepancies often arise from solvent effects or approximations in DFT models. To address this, researchers should:

  • Incorporate solvent correction models (e.g., Polarizable Continuum Model) in computational studies.
  • Validate theoretical HOMO-LUMO gaps with experimental UV-Vis absorption spectra.
  • Cross-check fluorescence quenching efficiency under varying pH and temperature conditions to identify environmental influences .

What in vitro methodologies validate the compound’s use in cellular imaging while addressing cytotoxicity?

The CCK-8 assay is a standard method for cytotoxicity evaluation. For example, incubating HeLa cells with 0–50 mM concentrations of the compound for 24 hours at 37°C quantifies cell viability. Concurrently, fluorescence microscopy confirms intracellular biothiol detection by monitoring fluorescence recovery post-incubation. To minimize cytotoxicity, researchers should optimize probe concentration (e.g., ≤20 mM) and exposure time .

What strategies enhance the compound’s selectivity for specific biological targets?

Structural modifications, such as introducing electron-withdrawing groups (e.g., nitro or chloro substituents) on the pyridine ring, improve target affinity. For instance, derivatives with 4-fluorophenyl or 4-methoxyphenyl groups exhibit enhanced selectivity in tubulin inhibition due to halogen- or hydrogen-bonding interactions . Rational design based on molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like tubulin or enzymes .

Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments.
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays).
  • UV-Vis and Fluorescence Spectroscopy : Correlate electronic transitions with computational data .

How are in silico docking studies applied to predict interactions with therapeutic targets like tubulin?

Molecular docking using software like AutoDock Vina evaluates binding modes. For example, docking derivatives into the tubulin-colchicine binding site (PDB: 6KZV) identifies key interactions: halogen bonds with Cys241 and hydrogen bonds with Val238. Scores ranging from -7.6 to -8.4 kcal/mol indicate strong binding, surpassing reference inhibitors like IMC-038529. Pharmacophore mapping of nitro and hydroxyl groups further refines design priorities .

What experimental designs address stability challenges during synthesis or storage?

  • Stability under reflux : Use inert atmospheres (N₂/Ar) to prevent oxidation of amino groups.
  • Storage conditions : Lyophilization and storage at -20°C in amber vials minimize photodegradation.
  • Degradation profiling : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring identify degradation products .

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